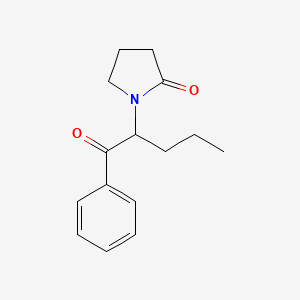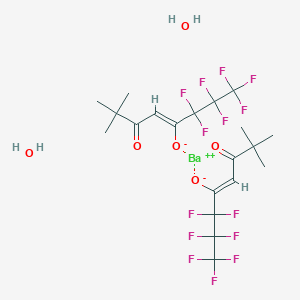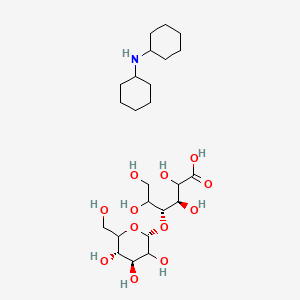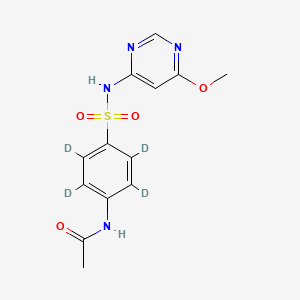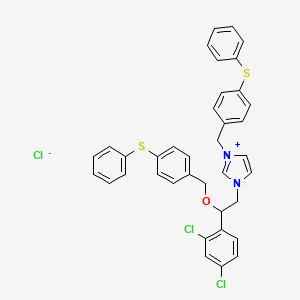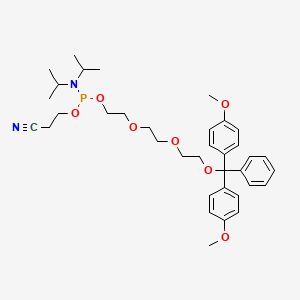
Conquinamine
Overview
Description
Conquinamine is a stereoisomer of quinamine . It is derived from the bark of Cinchona pubescens Vahl and C. rosulenta How., which are species of the Rubiaceae family . The molecular formula of this compound is C19H24N2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 Carbon atoms, 24 Hydrogen atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The molecular weight is 312.41 .
Physical And Chemical Properties Analysis
This compound has a melting point of 123°C . It is slightly soluble in water but freely soluble in alcohol, chloroform, and ether . The density is 1.3±0.1 g/cm³ .
Scientific Research Applications
Antiviral Research
Conquinamine has been investigated in the context of antiviral research. It has been considered in studies exploring treatments for viruses such as SARS-CoV-2, the virus responsible for COVID-19. For instance, research has highlighted the potential benefits of related compounds like chloroquine in treating patients infected by novel coronaviruses, suggesting a possible relevance for this compound in this field (Touret & de Lamballerie, 2020).
Role in Clinical Medicine
This compound's role in clinical medicine has been explored, particularly in relation to polyamine research. Polyamines, including derivatives and analogs like this compound, have potential applications in treating various diseases, including human malignancies and possibly hyperproliferative skin diseases. The role of polyamines in cell differentiation and their antiparasitic properties are also areas of interest (Jänne, Hölttä, Kallio, & Käpyaho, 1983).
Chemical Transformations and Analysis
Studies have also focused on the chemical properties and transformations of this compound. For instance, research has been conducted on the transformation of quinamine to isoquinamine, which is closely related to this compound. This transformation involves the action of hot isoamyl alcoholic sodium isoamyloxide on quinamine, highlighting the chemical reactivity and potential for various applications of this compound (Culvenor, Goldsworthy, Kirby, & Robinson, 1950).
Anti-Inflammatory and Antinociceptive Effects
Additionally, research on isoquinoline alkaloids, which include compounds like this compound, has examined their anti-inflammatory and antinociceptive effects. These studies have explored the use of these alkaloids in treating inflammatory diseases and reducing fever, indicating potential therapeutic applications for this compound in similar contexts (Kuepeli et al., 2002).
Safety and Hazards
When handling Conquinamine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
3a-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNKTVLUDWIWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871638 | |
| Record name | 8a-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77549-88-3, 464-85-7 | |
| Record name | 3aH-Furo(2,3-b)indol-3a-ol, 8a-(5-ethenyl-1-azabicyclo(2.2.2)oct-2-yl)-2,3,8,8a-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077549883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3aH-Furo[2,3-b]indol-3a-ol, 8a-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-2,3,8,8a-tetrahydro-, (3aR,8aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is conquinamine and where is it found?
A1: this compound is an alkaloid found in the leaves of the Remijia peruviana plant []. It is often found alongside other alkaloids like quinine, quinidine, and cinchonine. Remijia peruviana is a known source of quinine, a traditional antimalarial drug.
Q2: What is the structure of this compound?
A2: While the provided research papers do not delve into the specific spectroscopic data of this compound, they do confirm its isolation alongside other characterized alkaloids []. this compound is structurally similar to quinine and quinidine, possessing a quinoline ring system linked to a quinuclidine ring. The specific arrangement of functional groups and stereochemistry differentiate this compound from these related alkaloids.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




